molecular formula C13H10F3NO2 B3026907 Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate CAS No. 1185292-57-2

Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate

Cat. No.: B3026907
CAS No.: 1185292-57-2
M. Wt: 269.22
InChI Key: QVBSGRJRYFODRW-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate has several applications in scientific research:

Safety and Hazards

Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(trifluoromethyl)quinoline-4-carboxylate typically involves the cyclization of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate. This reaction is often catalyzed by acid, leading to the formation of the quinoline ring system. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Transition metal-catalyzed reactions and green chemistry approaches are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
  • 2-(Trifluoromethyl)quinoline
  • 4-Hydroxy-2-quinolones

Comparison: Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate is unique due to the presence of both the ethyl ester and trifluoromethyl groups. These functional groups enhance its chemical stability and biological activity compared to other quinoline derivatives. The trifluoromethyl group, in particular, is known to improve the compound’s pharmacokinetic properties, making it more effective in biological applications .

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-7-11(13(14,15)16)17-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBSGRJRYFODRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719865
Record name Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-57-2
Record name Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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